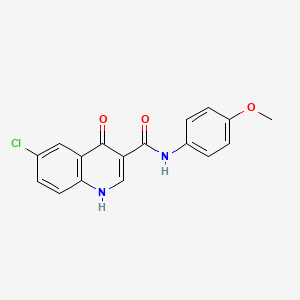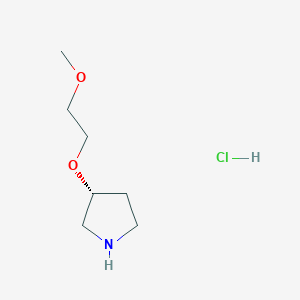![molecular formula C21H28N2O5 B2706184 1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}piperidine-4-carboxylic acid CAS No. 956524-78-0](/img/structure/B2706184.png)
1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}piperidine-4-carboxylic acid is a complex organic compound often used in various chemical, biological, and medicinal research. This compound includes a piperidine-4-carboxylic acid moiety combined with a tetrahydroisoquinolinyl group, modified with a tert-butoxycarbonyl (Boc) protective group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}piperidine-4-carboxylic acid typically involves multi-step organic reactions. The process may begin with the preparation of the Boc-protected tetrahydroisoquinolinyl intermediate, followed by acylation reactions to couple it with the piperidine-4-carboxylic acid.
Industrial Production Methods: Industrial production methods focus on optimizing the yield and purity of the compound, often employing automated reaction monitoring, large-scale reactors, and enhanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions It Undergoes: The compound undergoes various organic reactions, including:
Oxidation and Reduction: Modification of the functional groups within the compound.
Substitution Reactions: Particularly nucleophilic substitution, which allows for modifications of the tetrahydroisoquinoline moiety.
Hydrolysis: The Boc protecting group can be removed through acidic or basic hydrolysis.
Common Reagents and Conditions Used: Reagents such as trifluoroacetic acid (TFA) for deprotecting Boc groups, and oxidizing agents like hydrogen peroxide or sodium hypochlorite are commonly used. Reaction conditions can range from room temperature to moderately high temperatures under controlled pH conditions.
Major Products Formed from These Reactions: The major products formed from these reactions include deprotected tetrahydroisoquinolinyl derivatives and various substituted piperidine-4-carboxylic acids, depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: In chemistry, this compound is often used as a building block for synthesizing more complex molecules, particularly in the design of pharmaceuticals and novel materials.
Biology: It is utilized in studying enzyme interactions, receptor binding, and as a model compound for understanding biological processes involving amine and carboxylic acid functionalities.
Industry: It serves as an intermediate in the production of agrochemicals, dyes, and advanced polymers.
Mechanism of Action
The mechanism by which 1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}piperidine-4-carboxylic acid exerts its effects largely depends on its specific derivatives and applications. Generally, it may interact with molecular targets such as enzymes, receptors, and ion channels, modifying their activity through binding interactions.
Comparison with Similar Compounds
Compared to other piperidine and tetrahydroisoquinoline derivatives, this compound is unique due to its specific Boc-protected structure, which imparts stability and modifiability. Similar compounds include:
1-(piperidin-4-yl)carboxylic acid derivatives
Tetrahydroisoquinoline derivatives like 1,2,3,4-tetrahydroisoquinolin-3-yl carboxylic acids
These compounds share structural similarities but differ in their functional groups and protective moieties, impacting their reactivity and applications.
Properties
IUPAC Name |
1-[(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-21(2,3)28-20(27)23-13-16-7-5-4-6-15(16)12-17(23)18(24)22-10-8-14(9-11-22)19(25)26/h4-7,14,17H,8-13H2,1-3H3,(H,25,26)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFVZVGVTVPTMT-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)N3CCC(CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)N3CCC(CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-chloro-4-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-8-methylquinoline-3-carboxamide](/img/structure/B2706101.png)

![1-(3,4-Dimethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2706105.png)

![4-[(4-propyl-1,2,3-thiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide](/img/structure/B2706110.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2706113.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2706114.png)
![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide](/img/structure/B2706115.png)
![2-((4-chlorophenoxy)methyl)-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2706117.png)


![2-cyano-N-(2-phenoxyphenyl)-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B2706120.png)
![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2706124.png)
